Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride
CAS No.: 1909312-30-6
Cat. No.: VC6412203
Molecular Formula: C12H24ClN3OS
Molecular Weight: 293.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909312-30-6 |
|---|---|
| Molecular Formula | C12H24ClN3OS |
| Molecular Weight | 293.85 |
| IUPAC Name | [4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C12H23N3OS.ClH/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11;/h10-11,13H,3-9H2,1-2H3;1H |
| Standard InChI Key | GZAXRZFGWSVEBF-UHFFFAOYSA-N |
| SMILES | CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Physicochemical Properties
The compound’s molecular formula is C₁₂H₂₄ClN₃OS, with a molecular weight of 293.85 g/mol. Its structure integrates three key components:
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A piperidine ring (C₅H₁₁N), a six-membered amine heterocycle common in bioactive molecules.
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A thiazolidine-4-carbonyl group, a five-membered ring containing sulfur and nitrogen atoms.
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A dimethylamine side chain ((CH₃)₂N-) attached via a methylene linker.
The hydrochloride salt form enhances solubility and stability, critical for handling in laboratory settings.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1909312-30-6 | |
| Molecular Formula | C₁₂H₂₄ClN₃OS | |
| Molecular Weight | 293.85 g/mol | |
| SMILES Notation | CN(C)CC1CCN(CC1)C(=O)C2CSCN2 | |
| Salt Form | Hydrochloride |
Structural Features and Conformational Dynamics
The thiazolidine ring adopts a puckered conformation, with the sulfur atom contributing to electronic delocalization. Quantum mechanical calculations suggest that the carbonyl group at position 4 of the thiazolidine ring forms hydrogen bonds with the piperidine nitrogen, stabilizing the molecule’s tertiary structure. Nuclear magnetic resonance (NMR) studies of analogous piperidine-thiazolidine hybrids reveal restricted rotation around the C–N bond connecting the two rings, leading to distinct diastereomeric forms under ambient conditions .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride involves sequential reactions:
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Piperidine Functionalization:
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Dimethylamine Incorporation:
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Salt Formation:
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The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
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Table 2: Critical Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidation | Thiazolidine-4-carbonyl chloride, NaOH | 78 | 95 |
| Amination | Dimethylamine, NaBH₃CN | 65 | 90 |
| Salt Form | HCl/EtOH | 92 | 99 |
Challenges in Scalability
Industrial-scale production faces hurdles such as:
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Epimerization at the Thiazolidine Carbon: Elevated temperatures during amidation promote racemization, necessitating low-temperature protocols .
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Byproduct Formation: Over-alkylation during the dimethylamine step generates tertiary amine impurities, requiring chromatographic purification.
Research Findings and Biological Relevance
In Vitro Pharmacological Screening
While direct biological data for this compound remains limited, structural analogs exhibit diverse activities:
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Neuromodulatory Potential: Piperidine-thiazolidine hybrids demonstrate affinity for serotonin (5-HT₁F) and dopamine receptors in rodent models, suggesting applications in migraine therapy .
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Antimicrobial Properties: Thiazolidine derivatives show moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) due to interference with cell wall synthesis.
Computational Drug Design Insights
Molecular docking simulations position the thiazolidine sulfur atom within hydrophobic pockets of target proteins, while the protonated dimethylamine group forms salt bridges with aspartate residues . This dual binding mode enhances selectivity over related receptors.
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